Increased Lipophilicity (XlogP 2.3) vs. Parent 2,6-Xylidine (LogP 1.84–1.86): Implications for Membrane Permeability and Partitioning
4-Ethoxy-2,6-xylidine exhibits a computed XlogP of 2.3, representing an increase of approximately +0.44 to +0.46 log units compared to unsubstituted 2,6-xylidine (experimental LogP: 1.84 from NIST data; 1.86 from Chemsrc) . This lipophilicity increase places the compound closer to the optimal range for passive membrane permeability (LogP 1–3 for CNS drug-likeness) while remaining more hydrophilic than the 4-chloro analog (LogP 2.68–3.12), which may present elevated toxicity and bioaccumulation risk . The ethoxy group thus provides a moderated lipophilicity gain without introducing the halogen-associated metabolic liabilities of the 4-chloro congener.
| Evidence Dimension | Lipophilicity (LogP/XlogP) |
|---|---|
| Target Compound Data | 4-Ethoxy-2,6-xylidine: XlogP = 2.3 (computed) |
| Comparator Or Baseline | 2,6-Xylidine: LogP = 1.84 (NIST) / 1.86 (Chemsrc) ; 4-Chloro-2,6-xylidine: LogP = 2.68 (ACD/Labs) / 3.12 (BOC Sciences) |
| Quantified Difference | ΔLogP ≈ +0.44 to +0.46 vs. 2,6-xylidine; ΔLogP ≈ −0.38 to −0.82 vs. 4-chloro-2,6-xylidine |
| Conditions | Computed XlogP values (Chem960) vs. experimental LogP values from NIST, Chemsrc, and ACD/Labs Percepta |
Why This Matters
The moderated lipophilicity of 4-ethoxy-2,6-xylidine (XlogP 2.3) may offer superior membrane permeability relative to 2,6-xylidine while reducing the bioaccumulation and toxicity risk associated with the more lipophilic 4-chloro analog, a critical consideration for both in vitro assay design and in vivo lead optimization.
